molecular formula C16H12ClNO2 B14313611 7-(2-Chloroanilino)-4-methyl-2H-1-benzopyran-2-one CAS No. 111421-63-7

7-(2-Chloroanilino)-4-methyl-2H-1-benzopyran-2-one

Cat. No.: B14313611
CAS No.: 111421-63-7
M. Wt: 285.72 g/mol
InChI Key: DIMNTNHFYHBVHW-UHFFFAOYSA-N
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Description

7-(2-Chloroanilino)-4-methyl-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a 2-chloroanilino group attached to the benzopyran core, which imparts unique chemical and biological properties. Benzopyran derivatives are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Chloroanilino)-4-methyl-2H-1-benzopyran-2-one typically involves the reaction of 4-methyl-2H-1-benzopyran-2-one with 2-chloroaniline. This reaction can be carried out under various conditions, including the use of catalysts and solvents to optimize yield and purity. One common method involves the use of a methanol solution and a bentonitic clay catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(2-Chloroanilino)-4-methyl-2H-1-benzopyran-2-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

7-(2-Chloroanilino)-4-methyl-2H-1-benzopyran-2-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(2-Chloroanilino)-4-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Chloroanilino)-4-methyl-2H-1-benzopyran-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

111421-63-7

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

IUPAC Name

7-(2-chloroanilino)-4-methylchromen-2-one

InChI

InChI=1S/C16H12ClNO2/c1-10-8-16(19)20-15-9-11(6-7-12(10)15)18-14-5-3-2-4-13(14)17/h2-9,18H,1H3

InChI Key

DIMNTNHFYHBVHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC3=CC=CC=C3Cl

Origin of Product

United States

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